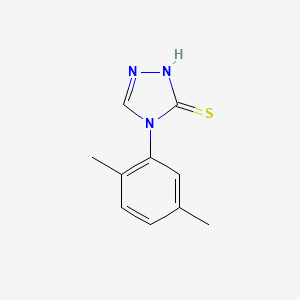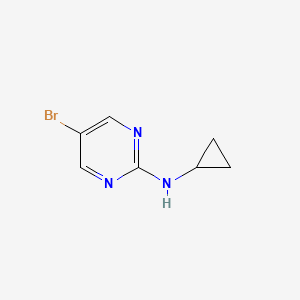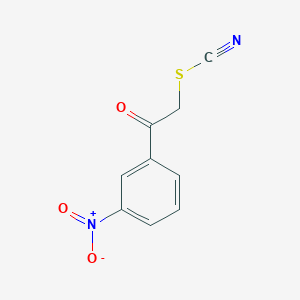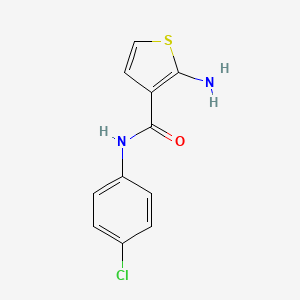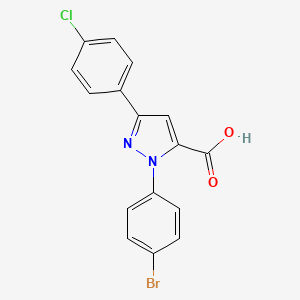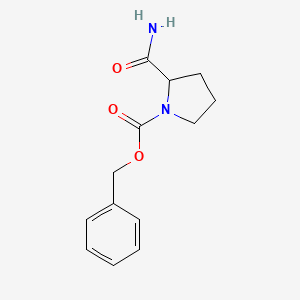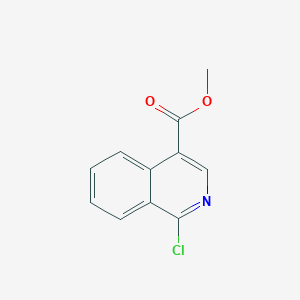
Methyl 1-chloroisoquinoline-4-carboxylate
Vue d'ensemble
Description
Methyl 1-chloroisoquinoline-4-carboxylate is a compound that is structurally related to various isoquinoline derivatives that have been synthesized and studied for their chemical and pharmacological properties. The compound itself is not explicitly mentioned in the provided papers, but its structural analogs have been the subject of research due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves catalytic systems or reactions with other organic compounds. For instance, a catalytic system using 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane has been employed for the synthesis of dihydropyrimidinones and hydroquinazoline diones . Another approach for synthesizing protected hydroxy tetrahydroisoquinoline carboxylates involves the cleavage of functionalized dihydrooxazoles . Additionally, the synthesis of dialkylaminoalkylic amides and esters of chloro- and methoxy-substituted isoquinoline carboxylates has been described, showcasing the versatility of isoquinoline derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure of 1-methylquinolinium-3-carboxylate monohydrate has been determined using X-ray diffraction, and its stability is influenced by hydrogen bonding . Similarly, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by single crystal X-ray diffraction, highlighting the importance of intramolecular hydrogen bonds .
Chemical Reactions Analysis
Isoquinoline derivatives participate in a range of chemical reactions. The reaction of phthalic anhydrides with methyl isocyanoacetate, for instance, leads to the synthesis of 1,2-dihydro-1-oxoisoquinolines . The preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involves multiple steps, including acyl-chlorination and cyclopropylamine replacement . These reactions demonstrate the reactivity of isoquinoline derivatives and their utility in synthesizing a variety of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure and the presence of various functional groups. The role of pKa in establishing crystal structures of hydrogen-bonded compounds of 4-methylquinoline with different chloro- and nitro-substituted benzoic acids has been studied, indicating the impact of acidity on molecular interactions . The synthesis and molecular structure of methyl 2-substituted tetrahydroquinoline carboxylates have also been investigated, providing insights into the properties of these compounds .
Applications De Recherche Scientifique
“Methyl 1-chloroisoquinoline-4-carboxylate” is a chemical compound with the CAS Number: 37497-86-2 . It has a molecular weight of 221.64 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It’s a solid substance with a boiling point of 344.9°C at 760 mmHg .
While specific applications of this compound in scientific research are not readily available, isoquinoline derivatives, in general, have been studied for their potential biological activities . For instance, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . In these studies, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
For instance, quinoline and its analogues have been synthesized for various biological and pharmaceutical applications . They have been used in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
For instance, quinoline and its analogues have been synthesized for various biological and pharmaceutical applications . They have been used in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Propriétés
IUPAC Name |
methyl 1-chloroisoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-13-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDBMFLRYQTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391597 | |
| Record name | Methyl 1-chloroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-chloroisoquinoline-4-carboxylate | |
CAS RN |
37497-86-2 | |
| Record name | 4-Isoquinolinecarboxylic acid, 1-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-chloroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37497-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

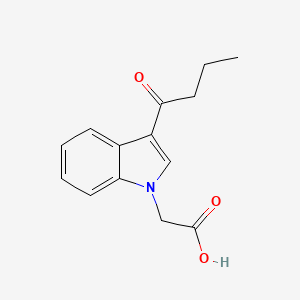
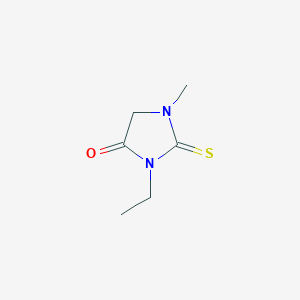
![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)
